Maridomycin

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

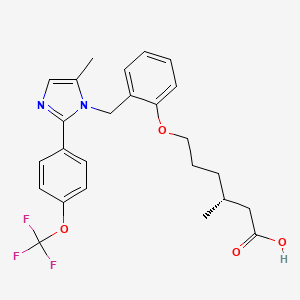

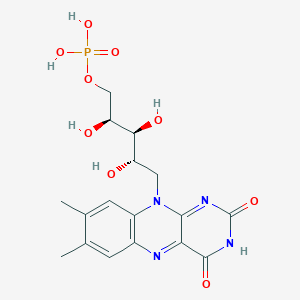

Maridomycin is a Macrolide antibiotic.

科研应用

Antibacterial Activity and Therapeutic Effects

Maridomycin, a macrolide antibiotic, has shown significant in vitro antibacterial activity against various bacteria, including Gram-positive and some Gram-negative bacteria such as Neisseria gonorrhoeae and Vibrio cholerae. The antibiotic's effectiveness varies with pH, being more active at pH 9 than pH 6. Importantly, maridomycin remains effective against clinically isolated macrolide-resistant group B and C staphylococci. In vivo studies reveal that maridomycin demonstrates bacteriostatic activity and has shown effectiveness similar to leucomycin in treating Gram-positive bacterial infections in mice. These findings highlight maridomycin's potential in treating infections caused by macrolide-resistant bacteria and its overall antibacterial efficacy (Ono, Hasegawa, Higashide, & Shibata, 1973); (Kondo, Oishi, Ishifuji, & Tsuchiya, 1973).

Chemical Modification and Derivatives

Research has focused on the chemical modification of maridomycin to enhance its therapeutic properties. For instance, derivatives like 9-acyl, 9, 2′-diacylmaridomycin, and 9, 13, 2′-triacetyltetrahydromaridomycin have demonstrated improved therapeutic effects, higher blood levels, and lower toxicity compared to the parent compound. Specifically, 9-Propionylmaridomycin showed the most favorable biological properties. These modifications suggest a potential for developing more effective maridomycin-based treatments with lower side effects (Harada et al., 1973).

Microbial Conversion and Transformation

Studies on microbial conversion of maridomycin have provided insights into how bacteria metabolize this antibiotic. For example, Bacillus megaterium was found to hydrolyze maridomycin to 4"-deacylmaridomycin, indicating a potential bacterial resistance mechanism. Understanding these microbial interactions with maridomycin can aid in developing strategies to counteract bacterial resistance and improve the efficacy of maridomycin-based treatments (Nakahama & Igarasi, 1974).

Analytical and Quantitative Studies

Research has also been conducted on the analytical separation and quantification of maridomycin and its derivatives. High-performance liquid chromatography and thin-layer chromatography have been utilized for the quantitative analysis of maridomycin components, facilitating the study of its various forms and aiding in the development of more effective antibiotic formulations (Kondo, 1979); (Kondo, 1979).

性质

CAS 编号 |

35775-82-7 |

|---|---|

产品名称 |

Maridomycin |

分子式 |

C41H67NO15 |

分子量 |

813.97 |

IUPAC 名称 |

(2S,3S,4R,6S)-6-(((2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-(((1S,3R,7R,8S,9S,10R,12R,13R,16S,E)-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-7-propionyl-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl)oxy)-2-methyltetrahydro-2H-pyran-3-yl)oxy)-4-hydroxy-2,4-dimethyltetrahydro-2H-pyran-3-yl propionate |

InChI |

InChI=1S/C41H67NO15/c1-11-27(44)26-19-32(47)51-22(4)18-30-29(54-30)14-13-28(45)21(3)17-25(15-16-43)37(38(26)50-10)57-40-35(48)34(42(8)9)36(23(5)53-40)56-33-20-41(7,49)39(24(6)52-33)55-31(46)12-2/h13-14,16,21-26,28-30,33-40,45,48-49H,11-12,15,17-20H2,1-10H3/b14-13+/t21-,22-,23-,24+,25+,26+,28+,29+,30+,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 |

InChI 键 |

OFBDKNBXULFDFN-FSNMLSSTSA-N |

SMILES |

O=C(C[C@@H](C(CC)=O)[C@@H]1OC)O[C@H](C)C[C@H](O2)[C@@H]2/C=C/[C@H](O)[C@H](C)C[C@H](CC=O)[C@@H]1O[C@H]3[C@H](O)[C@@H](N(C)C)[C@@H]([C@@H](C)O3)O[C@@H]4O[C@H]([C@@H]([C@@](C)(C4)O)OC(CC)=O)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Maridomycin; Turimycin EP(sub 3); Maridomycin III; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

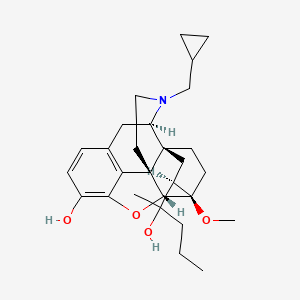

![methyl N-[(1S,2R)-2-[(S)-cyano-[1-[[1-[4-[1-[(E)-4-(dimethylamino)but-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]-(3-fluorophenyl)methyl]cyclopentyl]carbamate](/img/structure/B608794.png)

![(3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide](/img/structure/B608796.png)